molecular formula C21H20N2O8 B564582 Oxcarbazepine N-β-D-Glucuronide CAS No. 1260595-39-8

Oxcarbazepine N-β-D-Glucuronide

Cat. No.: B564582
CAS No.: 1260595-39-8
M. Wt: 428.4 g/mol
InChI Key: WWQCHHFYIDCMSO-QXCZDIPSSA-N
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Description

Oxcarbazepine N-β-D-Glucuronide is a metabolite of oxcarbazepine, an anticonvulsant medication used primarily in the treatment of epilepsy. This compound is formed through the glucuronidation of oxcarbazepine, a process that enhances its solubility and facilitates its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxcarbazepine N-β-D-Glucuronide involves the glucuronidation of oxcarbazepine. This reaction typically occurs in the liver, where oxcarbazepine is metabolized by cytosolic enzymes to form its active metabolite, 10-monohydroxy derivative (MHD). MHD is then conjugated with glucuronic acid to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar pathways as its synthesis in the body. The process involves the use of glucuronidation enzymes to catalyze the conjugation of MHD with glucuronic acid. This method ensures the efficient production of the compound for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Oxcarbazepine N-β-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to the hydroxyl group of MHD, resulting in the formation of a more water-soluble compound .

Common Reagents and Conditions: The glucuronidation reaction requires the presence of glucuronic acid and glucuronidation enzymes. The reaction typically occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products Formed: The major product formed from the glucuronidation of MHD is this compound. This compound is more water-soluble than its precursor, facilitating its excretion from the body .

Scientific Research Applications

Oxcarbazepine N-β-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways of oxcarbazepine and its derivatives. In biology, it serves as a model compound for studying glucuronidation reactions and enzyme kinetics. In medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of oxcarbazepine and its metabolites. Industrially, it is used in the development of new anticonvulsant drugs and in the optimization of drug metabolism processes .

Mechanism of Action

The mechanism of action of oxcarbazepine N-β-D-Glucuronide involves its formation through the glucuronidation of MHD. This process enhances the solubility of MHD, facilitating its excretion from the body. The molecular targets and pathways involved in this process include the glucuronidation enzymes and the metabolic pathways of oxcarbazepine .

Comparison with Similar Compounds

Oxcarbazepine N-β-D-Glucuronide is similar to other glucuronide conjugates formed from the metabolism of anticonvulsant drugs. Compounds such as carbamazepine N-glucuronide and phenytoin glucuronide undergo similar metabolic pathways and serve similar functions in enhancing solubility and excretion. this compound is unique in its specific formation from oxcarbazepine and its role in the pharmacokinetics of this particular drug .

List of Similar Compounds:
  • Carbamazepine N-glucuronide
  • Phenytoin glucuronide
  • Valproic acid glucuronide

Properties

CAS No.

1260595-39-8

Molecular Formula

C21H20N2O8

Molecular Weight

428.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid

InChI

InChI=1S/C21H20N2O8/c24-14-9-10-5-1-3-7-12(10)23(13-8-4-2-6-11(13)14)21(30)22-19-17(27)15(25)16(26)18(31-19)20(28)29/h1-8,15-19,25-27H,9H2,(H,22,30)(H,28,29)/t15-,16-,17+,18-,19+/m0/s1

InChI Key

WWQCHHFYIDCMSO-QXCZDIPSSA-N

Isomeric SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

5-(Aminocarbonyl)-5H-dibenz[b,f]azepin-10-yl N-β-D-Glucopyranosiduronic Acid;  1-Deoxy-1-[[(10,11-dihydro-10-oxo-5H-dibenz[b,f]azepin-5-yl)carbonyl]amino]-β-D-glucopyranuronic Acid; 

Origin of Product

United States

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